

pKa value of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Aminomethyl)-2-methylpyrimidin-4-amine
Cat. No.:	B011966

[Get Quote](#)

An In-Depth Technical Guide to the pKa of **5-(Aminomethyl)-2-methylpyrimidin-4-amine** (Grewe Diamine)

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe Diamine, is a pivotal chemical intermediate, most recognized for its role in the biosynthesis of Thiamine (Vitamin B1) [1][2][3][4]. Its chemical structure, featuring a substituted pyrimidine ring, presents multiple basic centers, making its acid-base properties complex and fundamentally important. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable. It profoundly influences a molecule's solubility, membrane permeability, interaction with biological targets, and overall pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties[5].

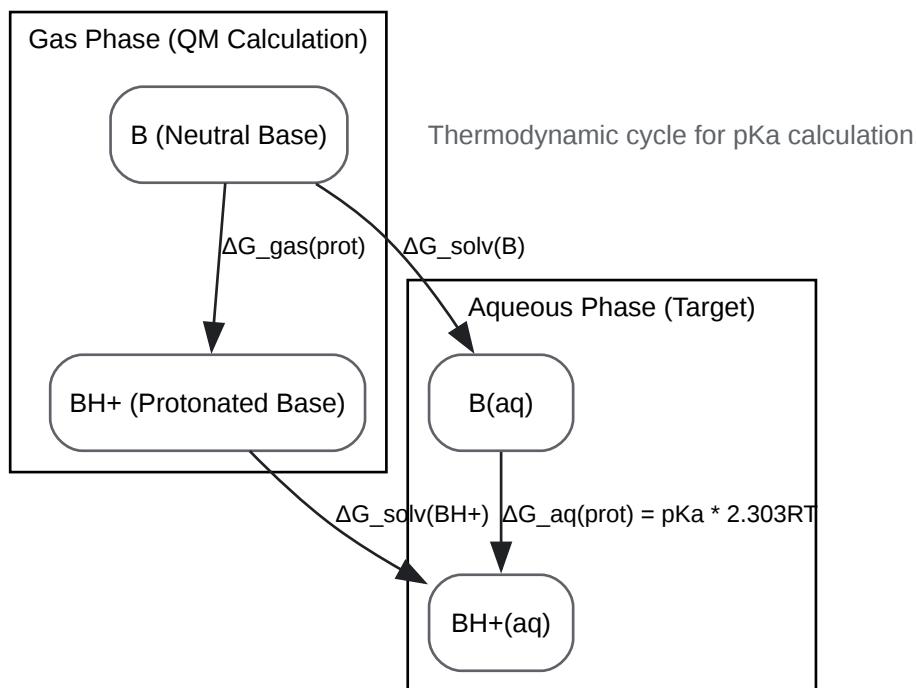
This technical guide provides a comprehensive analysis of the pKa of **5-(aminomethyl)-2-methylpyrimidin-4-amine**. It moves from a theoretical examination of the structural features that determine its basicity to the practical methodologies for its computational prediction and experimental determination. The objective is to equip the reader with both the foundational knowledge and the procedural insights necessary to confidently utilize and characterize this important molecule.

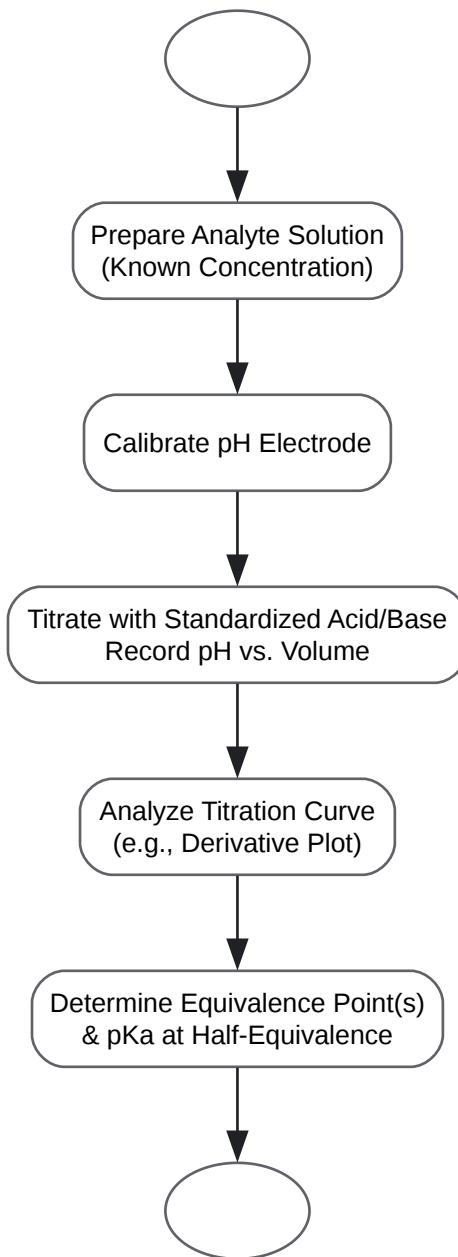
Part 1: Theoretical Framework of Basicity

The structure of **5-(aminomethyl)-2-methylpyrimidin-4-amine** contains four nitrogen atoms, each a potential site for protonation. The basicity of each site is governed by the hybridization of the nitrogen atom and the electronic effects (inductive and resonance) of the substituents.

- N1 and N3 (Ring Nitrogens): These nitrogens are part of the aromatic pyrimidine ring. Their lone pairs reside in sp^2 hybrid orbitals in the plane of the ring and do not participate in the aromatic π -system, making them available for protonation[6]. Their basicity is modulated by the electron-donating amino group and the electron-withdrawing nature of the ring itself.
- 4-Amino Group Nitrogen: The exocyclic amino group is attached directly to the pyrimidine ring. While its lone pair can be partially delocalized into the aromatic system, which typically decreases basicity compared to aliphatic amines, the protonated form (conjugate acid) of similar structures like 4-aminopyridine is significantly stabilized by resonance[7]. This stabilization enhances the basicity of the neutral amine.
- 5-Aminomethyl Group Nitrogen: This nitrogen is part of a primary aliphatic amine. Its lone pair is localized in an sp^3 hybrid orbital. While typical aliphatic amines are strongly basic (pK_a of conjugate acids $\sim 9.5-11.0$), the proximity of the electron-withdrawing pyrimidine ring will decrease its basicity through a negative inductive effect (-I effect)[6].

Given these factors, multiple protonation events are possible. The first protonation is expected to occur at the most basic site, which is a competition between the resonance-stabilized 4-amino group/ring nitrogen system and the inductively weakened aminomethyl group.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [pKa value of 5-(Aminomethyl)-2-methylpyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011966#pka-value-of-5-aminomethyl-2-methylpyrimidin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com